![molecular formula C14H10BrF3N2O2 B1407875 5-Brom-2-{[2-Methyl-3-(trifluormethyl)phenyl]amino}nicotinsäure CAS No. 75369-60-7](/img/structure/B1407875.png)
5-Brom-2-{[2-Methyl-3-(trifluormethyl)phenyl]amino}nicotinsäure
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation . This protocol allows for formal anti-Markovnikov alkene hydromethylation .
Molecular Structure Analysis
The molecular formula of this compound is C14H10BrF3N2O2 . The molecular weight is 375.14 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve catalytic protodeboronation of alkyl boronic esters . This process is paired with a Matteson–CH2–homologation, which allows for formal anti-Markovnikov alkene hydromethylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a refractive index of n20/D 1.555 (lit.), a boiling point of 80 °C/12 mmHg (lit.), and a density of 1.453 g/mL at 25 °C (lit.) .
Wissenschaftliche Forschungsanwendungen
Drogen Synthese und Pharmazeutische Chemie
Diese Verbindung dient als Schlüsselzwischenprodukt bei der Synthese verschiedener pharmazeutischer Wirkstoffe. Ihr strukturelles Motiv ist in Molekülen mit biologischer Aktivität verbreitet und macht sie wertvoll für die Konstruktion von Verbindungen mit potenziellen therapeutischen Wirkungen. Zum Beispiel wurden Derivate dieser Verbindung auf ihre Antithrombozytenaktivitäten untersucht, wobei sie vielversprechend bei der Auflösung von Blutgerinnseln sind .
Materialwissenschaft und Flüssigkristalltechnologie
Die Trifluormethylgruppe in dieser Verbindung trägt zu den flüssigkristallinen Eigenschaften von Materialien bei. Forscher haben Derivate dieser Verbindung bei der Synthese von chiralen Dotierstoffen für Flüssigkristalle eingesetzt, die für die Displaytechnologie in Monitoren, Fernsehern und Smartphones unerlässlich sind .
Methoden der organischen Synthese
In der organischen Synthese kann diese Verbindung in Suzuki-Kreuzkupplungsreaktionen verwendet werden, einer leistungsstarken Methode zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen. Diese Anwendung ist entscheidend für die Konstruktion komplexer organischer Moleküle, einschließlich Polymeren und Naturstoffanaloga .
Katalyse
Die Struktur der Verbindung ermöglicht es ihr, als Ligand in katalytischen Systemen zu wirken, insbesondere in Übergangsmetall-katalysierten Reaktionen. Dies kann zu Fortschritten bei der Entwicklung effizienterer und selektiverer Katalysatoren für industrielle chemische Prozesse führen .
Forschung zur Biofilminhibition
Die Forschung zur Biofilminhibition ist entscheidend, um die Antibiotikaresistenz zu bekämpfen. Derivate dieser Verbindung haben ein Potenzial bei der Inhibition der Bildung von Biofilmen gezeigt, was ein wichtiger Schritt bei der Bekämpfung hartnäckiger bakterieller Infektionen ist .
Studien zur chemischen Kinetik und zum Mechanismus
Das Bromatom in dieser Verbindung macht sie zu einem Kandidaten für die Untersuchung von Bromierungsreaktionen. Das Verständnis der Kinetik und Mechanismen solcher Reaktionen ist grundlegend für die Entwicklung neuer Syntheseverfahren und für die Optimierung bestehender Verfahren .
Wirkmechanismus
As a tyrosine kinase inhibitor, this compound likely works by blocking the action of enzymes called tyrosine kinases, which are involved in many cellular functions, including cell growth and division.
Safety and Hazards
Eigenschaften
IUPAC Name |
5-bromo-2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF3N2O2/c1-7-10(14(16,17)18)3-2-4-11(7)20-12-9(13(21)22)5-8(15)6-19-12/h2-6H,1H3,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVZCCDJNSXPLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC2=C(C=C(C=N2)Br)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

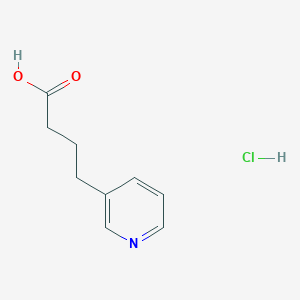
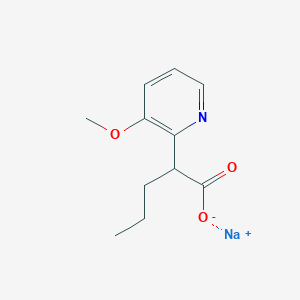
![ethyl 2-[(5-methoxy-1H-indol-2-yl)carbonyl]hydrazinecarboxylate](/img/structure/B1407794.png)
![2,6-Dichloro-2',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1407795.png)
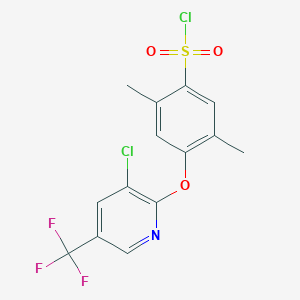
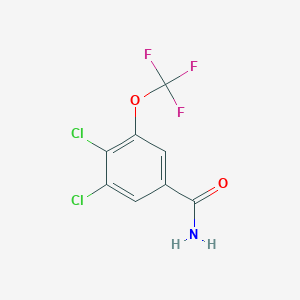
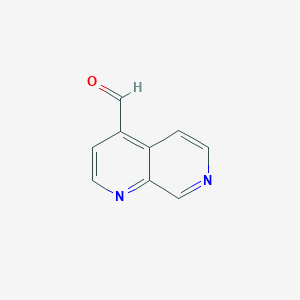
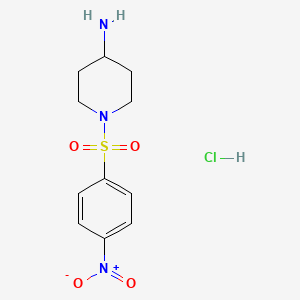
![ethanol, 2-[[[(1S)-octahydro-2H-quinolizin-1-yl]methyl]amino]-](/img/structure/B1407802.png)
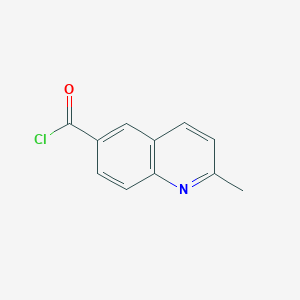


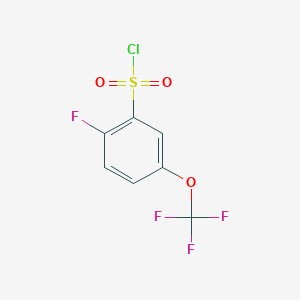
![4-Ethoxy-2',3',4'-trifluoro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1407811.png)